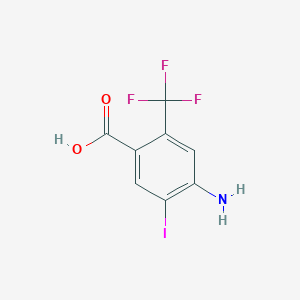
4-Amino-5-iodo-2-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-iodo-2-(trifluoromethyl)benzoic acid is an aromatic compound with the molecular formula C8H5F3INO2. This compound is characterized by the presence of an amino group, an iodine atom, and a trifluoromethyl group attached to a benzoic acid core. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-iodo-2-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the iodination of 4-Amino-2-(trifluoromethyl)benzoic acid. This can be achieved using iodine and an oxidizing agent such as sodium hypochlorite under controlled conditions. The reaction proceeds as follows:
Starting Material: 4-Amino-2-(trifluoromethyl)benzoic acid
Reagents: Iodine (I2), Sodium hypochlorite (NaOCl)
Conditions: Room temperature, aqueous medium
The reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-iodo-2-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium)
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), acidic or basic conditions
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran)
Major Products
Substitution: Derivatives with different functional groups replacing the iodine atom
Oxidation: Nitro or nitroso derivatives
Reduction: Alcohols or aldehydes
Scientific Research Applications
4-Amino-5-iodo-2-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5-iodo-2-(trifluoromethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzoic acid: Lacks the iodine atom, resulting in different reactivity and applications.
5-Iodo-2-(trifluoromethyl)benzoic acid:
4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid: Bromine instead of iodine, leading to variations in reactivity and biological activity.
Uniqueness
4-Amino-5-iodo-2-(trifluoromethyl)benzoic acid is unique due to the presence of both an amino group and an iodine atom on the same aromatic ring. This combination allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H5F3INO2 |
|---|---|
Molecular Weight |
331.03 g/mol |
IUPAC Name |
4-amino-5-iodo-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H5F3INO2/c9-8(10,11)4-2-6(13)5(12)1-3(4)7(14)15/h1-2H,13H2,(H,14,15) |
InChI Key |
FJTVRTHXERNWOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)N)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


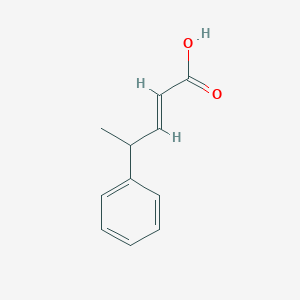
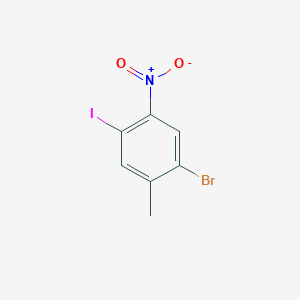


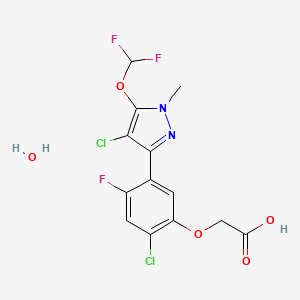

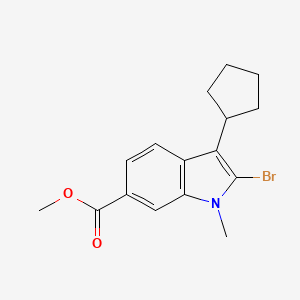
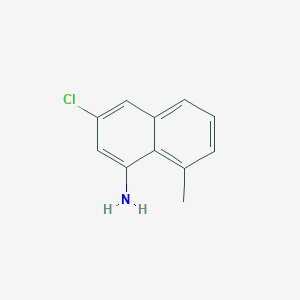

![(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12837851.png)
![N-(4-Chlorophenyl)-N-(4-methyl-4,5-dihydrothiazol-2-yl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B12837854.png)
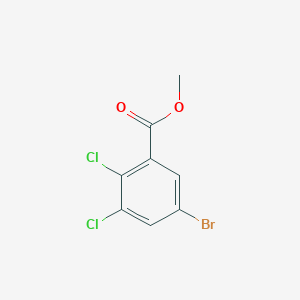
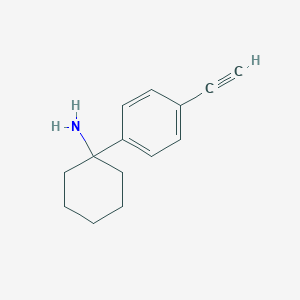
![Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether](/img/structure/B12837909.png)
